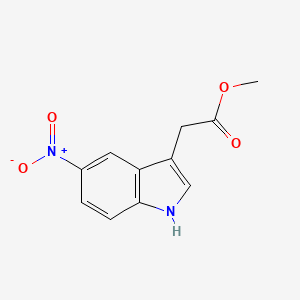

Methyl 5-Nitroindole-3-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-Nitroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a nitro group at the 5-position and an ester group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Nitroindole-3-acetate typically involves the nitration of indole derivatives followed by esterification. One common method is the nitration of indole-3-acetic acid using nitric acid and sulfuric acid, followed by methylation using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Nitroindole-3-acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: 5-Aminoindole-3-acetic acid methyl ester.

Substitution: Various substituted indole derivatives.

Hydrolysis: 5-Nitroindole-3-acetic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 5-Nitroindole-3-acetate serves as an important intermediate in organic synthesis. Its derivatives are synthesized through various methods, including:

- Alkylation Reactions : The compound can be alkylated using different alkyl halides to produce a variety of substituted indoles, which are pivotal in drug discovery .

- Hydrazone Formation : It has been utilized in the synthesis of hydrazone derivatives that exhibit anti-HIV activity, showcasing its potential as a precursor for antiviral agents .

Table 1: Synthetic Pathways for this compound Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | This compound | N-alkylated derivatives | 62-85 |

| Hydrazone Formation | This compound + Hydrazine | Hydrazone derivatives | 89 |

Biological Activities

This compound and its derivatives have been studied for their biological properties:

- Antiviral Activity : Research indicates that certain derivatives inhibit HIV-1 replication through a multitarget mechanism, highlighting the compound's potential in developing new antiviral therapies .

- Anti-inflammatory Properties : Some studies have suggested that derivatives of this compound could exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Agricultural Applications

The compound has also found utility in agriculture:

- Plant Growth Regulators : this compound can act as a plant growth regulator, influencing processes such as cell division and elongation. Its derivatives have been shown to enhance root development and overall plant vigor .

Table 2: Agricultural Effects of this compound Derivatives

| Application | Effect on Plants | Reference |

|---|---|---|

| Growth Regulation | Enhanced root development | |

| Stress Resistance | Improved tolerance to abiotic stress |

Case Studies

Several case studies have documented the practical applications of this compound:

- Case Study on Antiviral Applications : A study demonstrated the efficacy of synthesized derivatives against HIV-1 in vitro, suggesting a pathway for developing new treatments for viral infections .

- Agricultural Field Trials : Field trials indicated that plants treated with formulations containing this compound showed improved growth metrics compared to untreated controls, supporting its use as a biostimulant in agriculture .

Mechanism of Action

The mechanism of action of Methyl 5-Nitroindole-3-acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.

5-Nitroindole: Lacks the ester group, leading to different reactivity and applications.

Methyl indole-3-acetate: Lacks the nitro group, affecting its biological activity.

Uniqueness: Methyl 5-Nitroindole-3-acetate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biological Activity

Methyl 5-nitroindole-3-acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields including cancer treatment and antimicrobial activity.

Synthesis of this compound

This compound can be synthesized through nitration and subsequent acetylation processes. The general synthetic route involves:

- Nitration : Indole derivatives are treated with nitrating agents (e.g., HNO₃) to introduce the nitro group at the 5-position.

- Acetylation : The resulting nitroindole is then reacted with acetic anhydride to form this compound.

This compound can be synthesized efficiently, yielding products with high purity suitable for biological testing .

Anticancer Properties

Recent studies have demonstrated that methyl 5-nitroindole derivatives exhibit antiproliferative effects against various cancer cell lines, notably HeLa cells. The mechanism involves:

- Reactive Oxygen Species (ROS) Generation : Compounds like this compound induce oxidative stress by increasing ROS levels, which can lead to apoptosis in cancer cells .

- c-Myc Inhibition : These compounds have been shown to reduce the expression of the c-Myc oncogene at both transcriptional and translational levels, suggesting a potential mechanism for their anticancer activity. For example, treatment with 10 μM of methyl 5-nitroindole resulted in a significant decrease in c-Myc protein levels by approximately 50% .

Table 1: Antiproliferative Activity of Methyl 5-Nitroindole Derivatives

| Compound | Concentration (μM) | % Inhibition (HeLa Cells) |

|---|---|---|

| This compound | 3 | 30% |

| This compound | 10 | 50% |

Antimicrobial Activity

Nitro compounds, including methyl 5-nitroindole derivatives, are recognized for their antimicrobial properties. The mechanisms include:

- DNA Damage : Nitro groups can be reduced to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death .

- Broad Spectrum Activity : These compounds have shown effectiveness against various bacterial strains, making them valuable in treating infections caused by resistant microorganisms.

Table 2: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 μg/mL |

| This compound | S. aureus | 20 μg/mL |

Case Studies

- Anticancer Study on HeLa Cells : A recent study evaluated the effects of methyl 5-nitroindole derivatives on HeLa cells. The results indicated that these compounds significantly inhibited cell proliferation through ROS generation and c-Myc downregulation, demonstrating their potential as anticancer agents .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of methyl nitro derivatives against common pathogens such as E. coli and S. aureus. The findings revealed that these compounds possess significant antibacterial properties, supporting their use as potential therapeutic agents .

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 2-(5-nitro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-17-11(14)4-7-6-12-10-3-2-8(13(15)16)5-9(7)10/h2-3,5-6,12H,4H2,1H3 |

InChI Key |

FPUOWZLGRPOYOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.